molecular formula C10H5BrF3NO B6294400 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole CAS No. 2364585-29-3

5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole

Cat. No.: B6294400
CAS No.: 2364585-29-3
M. Wt: 292.05 g/mol
InChI Key: IQGWAAXLXKBMAN-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole is a chemical compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with an appropriate oxazole precursor under specific reaction conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole is unique due to the combination of its bromine, trifluoromethyl, and oxazole functional groups. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

5-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-3-6(10(12,13)14)1-2-7(8)9-4-15-5-16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWAAXLXKBMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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